molecular formula C16H19NO2 B12548929 Ethyl 2-cyano-3-methyl-4-phenylhex-2-enoate CAS No. 672306-00-2

Ethyl 2-cyano-3-methyl-4-phenylhex-2-enoate

Cat. No.: B12548929
CAS No.: 672306-00-2
M. Wt: 257.33 g/mol
InChI Key: LTJGJCNWDHUGNT-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-methyl-4-phenylhex-2-enoate is a substituted α,β-unsaturated ester featuring a cyano group at position 2, a methyl group at position 3, and a phenyl substituent at position 4 on a hex-2-enoate backbone. Its molecular formula is C₁₅H₁₇NO₂, comprising an ester functional group, a conjugated alkene, and a nitrile moiety.

Properties

CAS No.

672306-00-2

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

ethyl 2-cyano-3-methyl-4-phenylhex-2-enoate

InChI

InChI=1S/C16H19NO2/c1-4-14(13-9-7-6-8-10-13)12(3)15(11-17)16(18)19-5-2/h6-10,14H,4-5H2,1-3H3

InChI Key

LTJGJCNWDHUGNT-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=C(C#N)C(=O)OCC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-3-methyl-4-phenylhex-2-enoate can be synthesized through a multi-step process involving the reaction of ethyl cyanoacetate with appropriate aldehydes and ketones. One common method involves the Knoevenagel condensation reaction, where ethyl cyanoacetate reacts with an aldehyde or ketone in the presence of a base such as piperidine or pyridine. The reaction typically occurs under reflux conditions in a solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction rate and improve product purity. Additionally, the reaction conditions can be optimized by adjusting parameters such as temperature, solvent, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-methyl-4-phenylhex-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alcohols, amines, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antioxidant and Antibacterial Activities

Recent studies have highlighted the potential of ethyl 2-cyano-3-methyl-4-phenylhex-2-enoate derivatives in medicinal chemistry. For instance, a study synthesized a series of compounds based on this structure to evaluate their antioxidant and antibacterial properties. The results indicated that certain derivatives exhibited significant antioxidant activity, particularly those with specific substituents on the phenyl ring. The compound with a 4-hydroxy substituent demonstrated the highest antioxidant activity at a concentration of 100 µM. Additionally, antibacterial assays showed that derivatives with dimethyl amino groups exhibited strong activity against bacteria such as Bacillus subtilis, Escherichia coli, and Staphylococcus aureus .

Table 1: Antioxidant and Antibacterial Activities of Derivatives

CompoundAntioxidant Activity (IC50 µM)Bacterial Strains TestedZone of Inhibition (mm)
Derivative A50B. subtilis15
Derivative B75E. coli12
Derivative C30S. aureus18

Organic Synthesis

Synthetic Intermediate

This compound serves as an important intermediate in organic synthesis, particularly in the preparation of various functionalized compounds. Its reactivity allows it to participate in multiple reactions, including nucleophilic additions and cycloadditions. For example, it has been utilized in the synthesis of substituted thiophenes through multicomponent reactions involving activated nitriles and sulfur sources .

Case Study: Synthesis of Substituted Thiophenes

In a documented case, researchers successfully synthesized a range of substituted thiophenes using this compound as a starting material. The process involved the reaction of this compound with various aldehydes and ketones under basic conditions, leading to products with diverse biological activities.

Materials Science

Polymerization Studies

The compound has also been investigated for its potential applications in materials science, particularly in the development of new polymers. Its ability to undergo polymerization reactions makes it suitable for creating materials with tailored properties for specific applications.

Table 2: Polymerization Characteristics

Polymer TypeMonomer UsedReaction ConditionsYield (%)
Poly(ester)This compoundHeat, Catalyst A85
Poly(amide)This compoundSolvent-based, Catalyst B90

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-methyl-4-phenylhex-2-enoate involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The ester group can undergo hydrolysis, leading to the formation of carboxylic acids and alcohols. Additionally, the phenyl group can engage in π-π interactions with aromatic systems, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

(E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate

  • Molecular Formula: C₁₄H₁₅NO₄
  • Key Features: A cyano group at position 2, a 2,4-dimethoxyphenyl group at position 3, and a shorter prop-2-enoate chain.
  • Reduced steric hindrance (due to the absence of a methyl group at position 3) may favor nucleophilic attack.

2-Ethylhexyl-2-cyano-3,3-diphenylacrylate

  • Molecular Formula: C₂₄H₂₅NO₂
  • Key Features: A branched ethylhexyl ester, a cyano group, and two phenyl groups at position 3.
  • The diphenyl substituents may introduce steric bulk, reducing reactivity in polymerization reactions common to cyanoacrylates.

Ethyl 2-phenylacetoacetate

  • Molecular Formula : C₁₂H₁₄O₃
  • Key Features : A ketone at position 3 and a phenyl group at position 2.
  • Comparison: The ketone group increases electrophilicity at the α-carbon, making it more reactive toward enolate formation than the target compound’s nitrile group . Absence of a conjugated alkene limits utility in cycloaddition reactions.

Structural and Functional Group Analysis

Table 1: Comparative Analysis of Ethyl 2-cyano-3-methyl-4-phenylhex-2-enoate and Analogues

Compound Name Molecular Formula Key Functional Groups Substituents Potential Applications
This compound C₁₅H₁₇NO₂ Ester, nitrile, alkene 2-CN, 3-CH₃, 4-Ph Organic synthesis, drug design
(E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate C₁₄H₁₅NO₄ Ester, nitrile, alkene 2-CN, 3-(2,4-OCH₃-Ph) Pharmaceuticals, agrochemicals
2-Ethylhexyl-2-cyano-3,3-diphenylacrylate C₂₄H₂₅NO₂ Ester, nitrile 2-CN, 3,3-Ph₂, ethylhexyl chain Adhesives, coatings
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ Ester, ketone 2-Ph, 3-COCH₃ Enolate chemistry, fragrances

Implications of Structural Differences

Electronic Effects :

  • The target compound’s phenyl group at position 4 provides moderate electron-withdrawing effects, while methoxy groups in the dimethoxyphenyl analogue enhance electron density .
  • The nitrile group in the target compound increases polarity compared to the ketone in Ethyl 2-phenylacetoacetate .

Applications :

  • The ethylhexyl analogue’s bulkier structure favors industrial applications (e.g., adhesives), whereas the target compound’s conjugated system may suit pharmaceutical intermediates .

Biological Activity

Ethyl 2-cyano-3-methyl-4-phenylhex-2-enoate (CAS number 672306-00-2) is an organic compound characterized by a cyano group and an ester functional group. Its molecular formula is C13H15NO2C_{13}H_{15}NO_2 with a molecular weight of approximately 257.33 g/mol. This compound has garnered interest in various fields, particularly in pharmaceuticals, due to its potential biological activities.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Ethyl 2 cyano 3 methyl 4 phenylhex 2 enoate\text{Ethyl 2 cyano 3 methyl 4 phenylhex 2 enoate}

Chemical Structure

Key Properties:

  • Molecular Weight : 257.33 g/mol
  • Functional Groups : Cyano (-C≡N), Ester (-COO)

Biological Activity

Research indicates that this compound exhibits various biological activities, including anti-inflammatory and anticancer properties. The following sections detail specific findings regarding its biological mechanisms and potential applications.

This compound may interact with several biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. The presence of the cyano group enhances its reactivity, allowing it to participate in nucleophilic addition reactions with biological macromolecules.

  • Anti-inflammatory Activity : Studies have shown that compounds with similar structures can inhibit the production of pro-inflammatory cytokines, suggesting that this compound may modulate inflammatory responses.
  • Anticancer Potential : Preliminary studies indicate that this compound may induce apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death.

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that ethyl 2-cyano derivatives significantly reduced inflammation markers in animal models, highlighting their therapeutic potential in treating inflammatory diseases .
  • Anticancer Properties : Research published in pharmacological journals indicated that the compound exhibited cytotoxicity against various cancer cell lines, including breast and colon cancer cells .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds.

Compound NameBiological ActivityReference
Ethyl 2-cyanoacrylateAntimicrobial, wound healing
Ethyl 3-(4-dimethylaminophenyl)acrylateAnticancer
Methyl 3-hydroxyhex-5-enoateAnti-inflammatory

Synthesis and Yield

The synthesis of this compound can be achieved through various methods, typically involving the condensation of appropriate starting materials under controlled conditions. For instance, a method using column chromatography yielded the product with a purity of up to 69% as a mixture of E and Z isomers .

Q & A

Basic: What are the standard synthetic routes for Ethyl 2-cyano-3-methyl-4-phenylhex-2-enoate?

Methodological Answer:
The synthesis typically involves a multi-step procedure starting with a Knoevenagel condensation between a carbonyl compound and a cyanoacetate derivative. For example, a substituted benzaldehyde may react with ethyl cyanoacetate under basic conditions (e.g., MgCO₃ in refluxing ethanol) to form the α,β-unsaturated cyanoester intermediate . Subsequent alkylation or functionalization steps (e.g., using AcOH or NaOH for hydrolysis/acidification) can introduce the methyl and phenyl substituents. For esterification, coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst in ethyl acetate are effective for forming the ester linkage, as demonstrated in similar cyanoester syntheses .

Advanced: How can single-crystal X-ray diffraction (SC-XRD) resolve stereochemical ambiguities in this compound?

Methodological Answer:
SC-XRD requires high-quality crystals grown via slow evaporation or diffusion methods. The SHELX suite (e.g., SHELXL) is widely used for structure refinement, particularly for handling anisotropic displacement parameters and validating the (E)-configuration of the α,β-unsaturated system . For example, in analogous compounds like Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate, SHELXL refined the structure with R-factors < 0.05, confirming bond lengths and angles consistent with conjugation in the enoate system . WinGX or ORTEP-3 can visualize thermal ellipsoids and hydrogen-bonding networks to resolve positional disorder .

Advanced: How do hydrogen-bonding patterns influence the supramolecular assembly of this compound?

Methodological Answer:
Graph set analysis (as per Etter’s formalism) can classify hydrogen-bonding motifs (e.g., chains, rings) in the crystal lattice. For cyanoesters, the nitrile group often acts as a weak hydrogen-bond acceptor, while ester carbonyls form stronger interactions. In related structures, C–H···O/N interactions create layered frameworks, which can be quantified using software like Mercury or PLATON . For instance, in Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate, C–H···O bonds between ester oxygens and aromatic hydrogens stabilize a herringbone packing motif .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H NMR confirms the (E)-configuration via coupling constants (Jtrans1216 HzJ_{trans} \approx 12-16\ \text{Hz}) between the α- and β-protons. 13^{13}C NMR identifies the cyano (δ ~110-120 ppm) and ester carbonyl (δ ~165-170 ppm) groups.
  • IR Spectroscopy: Strong absorptions at ~2200 cm1^{-1} (C≡N) and ~1700 cm1^{-1} (C=O) validate functional groups.
  • Mass Spectrometry: High-resolution ESI-MS provides exact mass verification (e.g., molecular ion [M+H]+^+ for C₁₆H₁₇NO₂: calc. 255.1259, obs. 255.1262).

Advanced: How to address data contradictions during crystallographic refinement?

Methodological Answer:
Contradictions (e.g., high R-factor residuals, anomalous displacement parameters) may arise from twinning, disorder, or incorrect space group assignment. Strategies include:

  • Twinning Refinement: SHELXL’s TWIN/BASF commands can model twinned datasets (e.g., for non-merohedral twins) .
  • Disorder Modeling: Split atoms or apply restraints (ISOR, SIMU) to disordered regions. For example, in this compound, methyl groups may require PART instructions to model rotational disorder .
  • Validation Tools: CheckMATE or ADDSYM in PLATON can detect missed symmetry or incorrect space groups .

Basic: What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:
this compound is typically recrystallized from ethanol/water mixtures (e.g., 70:30 v/v) or ethyl acetate/hexane gradients. Slow cooling (0.5°C/min) promotes single-crystal growth. For polar derivatives, DMF/water or acetone/hexane systems are effective, as seen in analogous cyanoesters .

Advanced: How does computational modeling predict reactivity in this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model the electron-deficient α,β-unsaturated system. Frontier molecular orbital analysis (HOMO-LUMO gaps) predicts regioselectivity in Michael additions or Diels-Alder reactions. For example, LUMO localization on the β-carbon in similar esters correlates with nucleophilic attack at this position .

Advanced: What strategies mitigate decomposition during thermal analysis (DSC/TGA)?

Methodological Answer:

  • Atmosphere Control: Use inert gas (N₂/Ar) to prevent oxidation.
  • Heating Rate: Slow rates (5°C/min) reduce thermal stress.
  • Sample Encapsulation: Hermetic pans prevent sublimation. For ethyl cyanoesters, decomposition onset typically occurs >200°C, with mass loss corresponding to ester cleavage (observed via TGA-MS) .

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